4-Tert-butyl-3-methoxybenzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

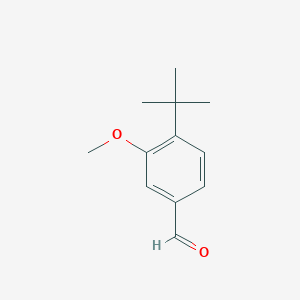

4-Tert-butyl-3-methoxybenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a tert-butyl group at the 4-position and a methoxy group at the 3-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

准备方法

Synthetic Routes and Reaction Conditions

4-Tert-butyl-3-methoxybenzaldehyde can be synthesized through several methods. One common method involves the substitution reaction of 4-methoxybenzaldehyde with tert-butyl bromide in the presence of a base. The reaction typically proceeds under mild conditions, using solvents such as ethanol or acetone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution reaction while minimizing by-products.

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids. This reaction typically employs strong oxidizing agents:

-

Reagent : Potassium permanganate (KMnO₄) in acidic conditions.

-

Product : 4-Tert-butyl-3-methoxybenzoic acid.

-

Mechanism : The aldehyde is oxidized to a carboxyl group via a ketone intermediate, stabilized by resonance effects from the methoxy substituent.

Nucleophilic Additions

The electrophilic aldehyde carbon participates in nucleophilic attacks:

Grignard Reagent Reactions

-

Reagent : Organomagnesium halides (e.g., CH₃MgBr).

-

Product : Secondary alcohol (e.g., 4-Tert-butyl-3-methoxybenzyl alcohol derivatives).

-

Steric Effects : The tert-butyl group may hinder nucleophilic approach, reducing reaction rates compared to less hindered aldehydes.

Wittig Reaction

-

Reagent : Triphenylphosphonium ylides.

-

Product : Alkenes via carbonyl olefination.

-

Example : Reaction with ylides forms styrene derivatives with retained substituent positions.

Schiff Base Formation

-

Reagent : Primary amines (e.g., aniline).

-

Product : Imines (Schiff bases) through dehydration.

-

Conditions : Acid catalysis (e.g., HCl) or heat.

Electrophilic Aromatic Substitution

The benzene ring’s reactivity is modulated by substituents:

-

Methoxy Group : Strongly activates the ring via electron donation, directing electrophiles to ortho/para positions.

-

Tert-Butyl Group : Steric hindrance limits substitution at adjacent positions.

Example : Nitration likely occurs para to the methoxy group, though experimental data for this compound is sparse .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol:

-

Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Product : 4-Tert-butyl-3-methoxybenzyl alcohol.

Hydrazone Formation

-

Reagent : Hydrazine derivatives.

-

Product : Hydrazones, stabilized by resonance with the methoxy group.

Key Mechanistic Insights

-

Electronic Effects : The methoxy group enhances aldehyde electrophilicity through resonance, while the tert-butyl group exerts steric control.

-

Steric Hindrance : Bulky tert-butyl substituents slow reaction kinetics in crowded transition states.

科学研究应用

Scientific Research Applications

1. Organic Synthesis

This compound serves as a crucial intermediate in synthesizing complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, making it versatile for producing other valuable compounds.

2. Biological Activity

Research indicates that 4-tert-butyl-3-methoxybenzaldehyde exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.

- Anti-inflammatory Effects : The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. This property could be beneficial in treating chronic inflammatory conditions.

- Antitumor Activity : In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The IC50 values indicate its potential efficacy comparable to established chemotherapeutic agents.

Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, supporting its use as a natural antimicrobial agent.

Cancer Cell Proliferation

In vitro tests on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer agent.

作用机制

The mechanism of action of 4-tert-butyl-3-methoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved vary based on the specific reactions and conditions used.

相似化合物的比较

Similar Compounds

4-tert-Butylbenzaldehyde: Similar structure but lacks the methoxy group.

3-tert-Butyl-4-hydroxybenzaldehyde: Similar structure but has a hydroxy group instead of a methoxy group.

4-tert-Butyl-3-nitrobenzaldehyde: Similar structure but has a nitro group instead of a methoxy group.

Uniqueness

4-Tert-butyl-3-methoxybenzaldehyde is unique due to the presence of both the tert-butyl and methoxy groups, which influence its reactivity and applications. The combination of these substituents allows for specific interactions in chemical reactions, making it a valuable intermediate in organic synthesis.

生物活性

4-Tert-butyl-3-methoxybenzaldehyde, also known as 3-tert-butyl-4-methoxybenzaldehyde, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

This compound is an aromatic aldehyde with the molecular formula C12H16O2. Its structure features a tert-butyl group and a methoxy group attached to a benzaldehyde moiety, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting that it may serve as a potential lead compound for developing new antimicrobial agents. The specific mechanisms through which it exerts these effects may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other inflammatory diseases.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The observed IC50 values indicate that it may be comparable to established chemotherapeutic agents . The mechanism of action may involve induction of apoptosis or cell cycle arrest, although further research is needed to elucidate these pathways fully.

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or tumorigenesis, such as COX-2 and PDE4B, which are critical in mediating inflammation and cancer progression .

- Cell Signaling Modulation : It may alter cell signaling pathways by interacting with specific receptors or transcription factors, leading to changes in gene expression associated with inflammation and cancer.

Research Findings

A summary of key research findings related to this compound is presented in the following table:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, supporting its use as a natural antimicrobial agent.

- Cancer Cell Proliferation : In vitro tests on various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .

属性

IUPAC Name |

4-tert-butyl-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)10-6-5-9(8-13)7-11(10)14-4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWWWWLTDRAHEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。